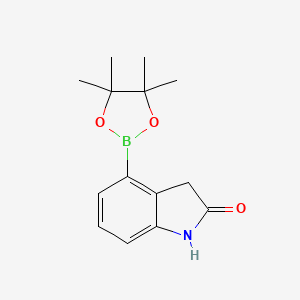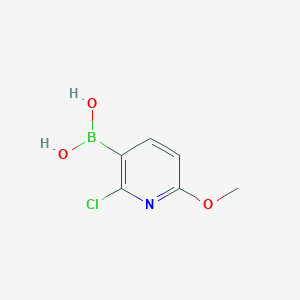
Methyl-6-brom-1-methyl-1H-indazol-3-carboxylat
Übersicht
Beschreibung
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is an organic compound with the molecular formula C10H8BrN2O2. It is a derivative of indazole, a significant heterocyclic system found in various natural products and drugs. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Wissenschaftliche Forschungsanwendungen
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other indazole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and chemical processes
Wirkmechanismus
Target of Action
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate, a derivative of indazole, is known to have significant biological activity . Indazole derivatives are known to interact with various targets, including kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell biology, particularly in the regulation of cell growth and division .
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and modulate the activity of their target kinases . This can lead to changes in cell growth and division, potentially making these compounds useful in the treatment of diseases such as cancer .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate are likely to be those involving its target kinases. For example, CHK1 and CHK2 are involved in the DNA damage response pathway, while h-sgk is involved in the regulation of cell volume . The inhibition, regulation, or modulation of these kinases can therefore affect these pathways and their downstream effects .
Result of Action
The result of Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate’s action would depend on its specific targets and mode of action. For example, if it inhibits the activity of kinases involved in cell growth and division, it could potentially slow down or stop the growth of cancer cells .
Vorbereitungsmethoden
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate is typically synthesized through the reaction of indazole with bromine and methyl formate . The specific preparation method can be adjusted according to the experimental conditions. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. The synthesis process generally includes steps such as bromination, esterification, and purification.
Analyse Chemischer Reaktionen
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Esterification and Hydrolysis: The ester group in the compound can participate in esterification and hydrolysis reactions.
Common reagents used in these reactions include bromine, methyl formate, and various nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used .
Vergleich Mit ähnlichen Verbindungen
Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate can be compared with other similar compounds, such as:
Methyl 6-bromo-3-nitro-1H-indazole-4-carboxylate: This compound has a nitro group instead of a methyl group, which can lead to different chemical and biological properties.
6-Bromo-1-cyclopentyl-1H-indazole-3-carboxylate:
The uniqueness of methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
methyl 6-bromo-1-methylindazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c1-13-8-5-6(11)3-4-7(8)9(12-13)10(14)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICLOHNXORMBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)Br)C(=N1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677588 | |
| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946427-77-6 | |
| Record name | Methyl 6-bromo-1-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















